N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide
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Overview
Description
N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes an imidazolidinone ring, a piperidine ring, and a benzenesulfonamide group.
Preparation Methods
The synthesis of N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide involves multiple steps, typically starting with the preparation of the imidazolidinone and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological context and target .
Comparison with Similar Compounds
Similar compounds to N-(2-(4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)-2-oxoethyl)-3-methylbenzenesulfonamide include other imidazolidinone and piperidine derivatives. These compounds share structural similarities but may differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-[4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl]-2-oxoethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O5S/c1-12-3-2-4-14(9-12)27(25,26)19-11-15(22)20-7-5-13(6-8-20)21-16(23)10-18-17(21)24/h2-4,9,13,19H,5-8,10-11H2,1H3,(H,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMMXSMDPHDCSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)N2CCC(CC2)N3C(=O)CNC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.